



Technical Support Center: Tungsten Contamination in TIG Welding

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Compound of Interest		
Compound Name:	Tungsten	
Cat. No.:	B148046	Get Quote

This guide provides detailed troubleshooting information for identifying, preventing, and resolving **tungsten** contamination in Gas **Tungsten** Arc Welding (GTAW), commonly known as TIG welding. The content is structured for a technical audience, including researchers, engineers, and technicians, who require high-integrity welds for their work.

Frequently Asked Questions (FAQs) Q1: What is tungsten contamination and how do I identify it?

Tungsten contamination, or **tungsten** inclusions, occurs when particles from the non-consumable **tungsten** electrode break off and become embedded in the weld metal.[1][2] This defect compromises the integrity of the weld by creating weak points and stress concentrators, which can lead to mechanical failure.[1]

Identification can be performed through several methods:

- Visual Inspection: Contamination may appear as small, dark, or bright specks on the surface
 of the weld bead.[1][3] An erratic or unstable arc during the welding process also points to a
 contaminated electrode.[4]
- Non-Destructive Testing (NDT): For critical applications, subsurface inclusions must be detected.



- Radiographic Testing (RT) / X-ray: **Tungsten** is much denser than most base metals, so inclusions appear as bright, distinct indications on the radiographic film or digital image.[1]
 [2][3]
- Ultrasonic Testing (UT): This method can detect subsurface inclusions by analyzing the reflection of high-frequency sound waves.[3][5]

Q2: What are the primary causes of tungsten contamination?

Tungsten contamination is almost always traced back to issues in technique, equipment setup, or welding parameters. The most common causes include:

- Operator Technique:
 - Electrode-to-Puddle Contact: Accidentally dipping the hot tungsten electrode directly into the molten weld pool is the most frequent cause.[3]
 - Filler Rod Contact: Touching the filler rod to the hot tungsten electrode can transfer particles.[3][6]
 - Improper Arc Starting: Using a "scratch start" technique can leave tungsten deposits on the workpiece.[2][7] High-frequency or lift-arc starts are recommended to minimize this risk.[2][7]

· Welding Parameters:

- Excessive Amperage: Running a current that is too high for the selected tungsten
 electrode diameter can cause the tip to melt, erode, or "spit" particles into the weld.[2][8][9]
- Inadequate Shielding Gas: Insufficient gas flow or post-flow allows the hot electrode to oxidize, making it brittle and prone to breaking down.[3]
- Incorrect Polarity: Using Direct Current Electrode Positive (DCEP) or the wrong AC balance settings can overheat the electrode.[3]
- Equipment & Consumables:



- Improper Tungsten Preparation: A poorly ground electrode with grinding marks running sideways can lead to an unstable arc and tip breakage.[2][3]
- Contaminated Materials: Welding on a dirty or improperly cleaned base metal can cause a violent puddle reaction that splashes onto the electrode, contaminating it.[6]

Q3: My tungsten is spitting and the tip is melting. What's wrong?

This issue, often called "**tungsten** spitting," is a direct result of exceeding the amperage capacity of the electrode.[2][8] The electrode tip overheats to the point that it loses structural integrity, and small particles are projected into the arc and weld pool.

Solution:

- Verify Amperage Settings: Cross-reference your welding amperage with the recommended range for your **tungsten**'s diameter and type.
- Select a Larger Electrode: If your required amperage is higher than the electrode's rating, switch to a larger diameter tungsten.
- Check Polarity: Ensure you are using Direct Current Electrode Negative (DCEN) for steel
 and stainless steel. For aluminum (AC), check that your AC balance is not set with excessive
 cleaning (electrode positive phase), which puts more heat on the electrode.

Data Presentation

Table 1: Recommended Amperage Ranges for Tungsten Electrodes (DCEN)

This table provides general guidelines for setting amperage based on the **tungsten** electrode diameter when using DCEN polarity with argon shielding gas. Using currents above these ranges significantly increases the risk of **tungsten** spitting and contamination.



Electrode Diameter (inches)	Electrode Diameter (mm)	2% Thoriated / Lanthanated (Amps)
0.040"	1.0 mm	15 - 80 A
1/16"	1.6 mm	70 - 150 A
3/32"	2.4 mm	150 - 250 A
1/8"	3.2 mm	250 - 400 A

Note: These values are a starting point and can vary based on the specific alloy, joint design, and shielding gas composition.

Experimental Protocols & Procedures Protocol 1: Standard Procedure for Tungsten Electrode Preparation

Correct electrode preparation is critical for arc stability and preventing contamination. An improperly prepared tip is a primary source of welding defects.

Methodology:

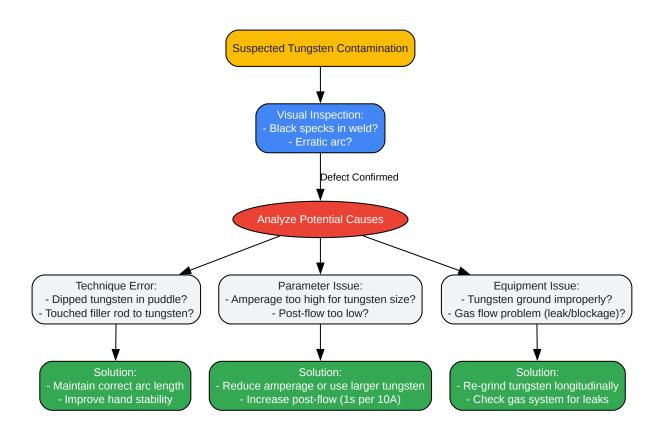
- Use a Dedicated Grinder: To prevent contamination, use a grinder with a diamond wheel that
 is exclusively reserved for grinding tungsten electrodes.
- Grind Longitudinally: The grinding direction is crucial. Position the electrode so that the
 grinding marks run parallel to the length of the electrode, from the collet to the tip. Grinding
 radially (sideways) can cause arc wander and increase the likelihood of the tip breaking off.
- Establish a Taper: Grind the electrode to a consistent taper, typically with an included angle
 of 30-60 degrees. A sharper, more pointed tip (smaller angle) is suitable for low-current
 applications on thin materials, as it provides a focused arc.
- Create a Truncated Tip (Flat): For higher-current applications, it is recommended to grind a small flat spot on the very end of the pointed tip after tapering. This "truncated" tip helps



prevent the point from melting and falling into the weld pool and improves arc stability.[2] A general rule is to make the flat diameter about 10% of the electrode diameter.

 Re-Grind When Contaminated: If the electrode accidentally touches the weld pool or filler rod, immediately stop welding, cut off the contaminated portion, and re-grind the tip according to these steps.[6] Do not attempt to "burn off" the contamination.[6]

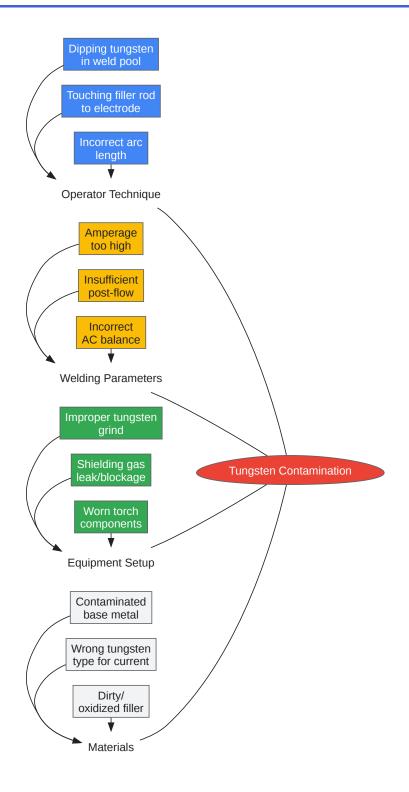
Visualizations Logical Workflows & Diagrams



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Caption: Fig 1: Troubleshooting workflow for **tungsten** contamination.





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Caption: Fig 2: Cause-and-effect diagram for tungsten contamination.



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